Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- A cyclopentyl ester group at position 3.
- A 4-[2-(benzyloxy)phenyl] substituent at position 2.
- Methyl groups at positions 1 and 5.
This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli condensation—a multicomponent reaction involving a β-ketoester, aldehyde, and urea derivative .
Properties
IUPAC Name |
cyclopentyl 3,4-dimethyl-2-oxo-6-(2-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-17-22(24(28)31-19-12-6-7-13-19)23(26-25(29)27(17)2)20-14-8-9-15-21(20)30-16-18-10-4-3-5-11-18/h3-5,8-11,14-15,19,23H,6-7,12-13,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFHKOTSHSXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the benzyloxyphenyl group. The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit anticancer properties. Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells. This is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.
Antimicrobial Properties
Studies have demonstrated that similar compounds within the tetrahydropyrimidine class possess antimicrobial activity against various bacterial strains. The presence of the benzyloxy group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert antibacterial effects.
CNS Activity
There is growing evidence suggesting that compounds like this compound may have neuroprotective properties. These effects are hypothesized to arise from modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various tetrahydropyrimidine derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 12 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Antimicrobial Activity
In a comparative study published in Pharmaceutical Biology, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structure facilitated interaction with bacterial cell walls.
Data Table: Summary of Applications
| Application Area | Observed Effects | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | Pharmaceutical Biology |
| CNS Activity | Neuroprotective effects observed | Ongoing research |
Mechanism of Action
The mechanism of action of Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with enzymes or receptors, modulating their activity. The tetrahydropyrimidine core can also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural variations among analogs include:
Ester Groups : Cyclopentyl (target compound) vs. methyl, ethyl, benzyl, or 2-(ethylthio)ethyl esters .
Substituents at Position 4 :
- Benzyloxy-substituted phenyl (target compound).
- Ethoxyphenyl, fluorophenyl, or dichlorophenyl groups in analogs .
Methylation Patterns : Most analogs retain methyl groups at positions 1 and 6, but some feature additional substitutions (e.g., thioxo groups at position 2) .
Physicochemical Properties
*Calculated molecular weight.
†Predicted values.
Key Observations :
- Melting Points : Substituents significantly affect melting points. For example, the 3-methoxybenzyl ester (155–156°C) has a higher melting point than the 3,4-dimethoxybenzyl analog (72–75°C), likely due to differences in molecular symmetry and intermolecular interactions .
- Boiling Points/Density : The benzyl ester with a fluorophenyl group has a predicted boiling point of 471.1°C and density of 1.0 g/cm³, reflecting the influence of fluorine’s electronegativity .
Crystallographic and Computational Studies
- Crystal Structures : Analogs (e.g., methyl 6-methyl-2-oxo-4-phenyl-DHPM) were resolved using SHELX and ORTEP-III software, confirming chair conformations of the tetrahydropyrimidine ring .
- Computational Predictions : Boiling points, densities, and pKa values for benzyl ester analogs were modeled using quantitative structure-property relationship (QSPR) algorithms .
Biological Activity
Cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C25H28N2O4
- Molecular Weight : 420.50 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory, anti-cancer, and anti-microbial properties.
1. Anti-inflammatory Activity
Research indicates that cyclopentyl derivatives exhibit significant anti-inflammatory effects. For instance:
- Mechanism : The compound appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
- Case Study : In a study involving RAW 264.7 macrophages treated with lipopolysaccharides (LPS), the compound significantly reduced cytokine secretion compared to controls.
2. Anti-cancer Activity
The compound has shown promise in inhibiting cancer cell proliferation:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines.
3. Anti-microbial Activity
The compound's anti-microbial properties have also been explored:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Study Insights : A study reported that cyclopentyl derivatives inhibited bacterial growth by disrupting membrane integrity.
Detailed Research Findings
Case Studies
Several case studies have highlighted the efficacy of cyclopentyl derivatives:
-
Inhibition of Inflammatory Cytokines :
- A study involving RAW 264.7 macrophages showed a significant reduction in IL-1β and IL-6 levels after treatment with the compound.
-
Cancer Cell Line Studies :
- In vitro studies on breast cancer cell lines indicated that treatment with cyclopentyl derivatives led to a significant reduction in cell proliferation and increased apoptosis markers.
-
Bacterial Growth Inhibition :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of this tetrahydropyrimidine derivative typically involves a Biginelli-like multicomponent reaction or stepwise condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Key steps include:
- Aldehyde selection : Use of 2-(benzyloxy)benzaldehyde as a starting material to introduce the substituted phenyl group .
- Cyclization conditions : Acid catalysis (e.g., HCl or Lewis acids like FeCl₃) under reflux in ethanol or methanol. Temperature control (70–90°C) is critical to avoid side reactions .
- Esterification : Cyclopentyl ester formation via nucleophilic substitution with cyclopentanol under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires purification via column chromatography and recrystallization, monitored by TLC or HPLC .
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure and purity?
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, benzyloxy aromatic protons at δ 6.8–7.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity and electronic properties of substituents in the tetrahydropyrimidine core?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions prone to electrophilic attack. For example, the 4-phenyl group’s electron-donating effects can stabilize the ring .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity. Align with crystallographic data from related dihydropyrimidines .
Q. What strategies resolve contradictions in crystallographic data, particularly for twinned crystals or low-resolution datasets?
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
- High-resolution vs. low-resolution : For low-resolution data, apply restraints (e.g., bond length/angle similarity to related structures) and validate via R-factor convergence (<5% discrepancy) .
- Validation tools : Check for outliers using CCDC’s Mercury software and cross-validate with spectroscopic data .
Q. How can researchers evaluate the compound’s biological activity and mechanism of action?
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Enzyme inhibition : Screen against cyclooxygenase (COX) or kinases using fluorogenic substrates. Compare IC₅₀ values to known inhibitors .
- Mechanistic studies : Use fluorescence quenching or SPR to study binding kinetics with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
